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Palladium(ii)hexafluoroacetylacetonate

Homogeneous catalysis Hydroamination Pd(II) complexes

Non-fluorinated Pd precursors decompose during vapor-phase transport, causing film contamination and low deposition rates. Pd(hfac)₂ solves this: electron-withdrawing -CF₃ ligands confer intact sublimation (20-50 °C in vacuo) and superior thermal stability for consistent vapor delivery. • Plasma ALD (H₂/O₂, 100 °C) → ~100% pure Pd films, 24 ± 3 µΩ·cm resistivity. • Thermal ALD (O₃, 180-220 °C) → 0.25 Å/cycle growth, 0.2 nm surface roughness. • CVD co-deposition with Cu(hfac)vtms → Cu-Pd alloy films at ~2.3 µΩ·cm. ≥98% purity; inert atmosphere, 2-8 °C storage. Ambient shipping.

Molecular Formula C10H2F12O4Pd
Molecular Weight 520.52 g/mol
Cat. No. B8205212
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePalladium(ii)hexafluoroacetylacetonate
Molecular FormulaC10H2F12O4Pd
Molecular Weight520.52 g/mol
Structural Identifiers
SMILES[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Pd+2]
InChIInChI=1S/2C5HF6O2.Pd/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;/h2*1H;/q2*-1;+2
InChIKeyXKXMXENXRHYOQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pd(hfac)₂ for CVD, ALD & Catalysis


Palladium(II) hexafluoroacetylacetonate, denoted as Pd(hfac)₂ (CAS 64916-48-9), is a palladium β-diketonate coordination complex wherein the metal center is chelated by two 1,1,1,5,5,5-hexafluoro-2,4-pentanedionate ligands. The presence of electron-withdrawing trifluoromethyl (-CF₃) substituents confers a suite of distinctive physicochemical properties—most notably enhanced volatility, elevated thermal stability, and altered redox behavior—that fundamentally distinguish it from non-fluorinated acetylacetonate (acac) analogs [1]. These characteristics render Pd(hfac)₂ a premier precursor for vapor-phase deposition techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD), as well as a unique catalyst for selective organic transformations where high Lewis acidity or ligand lability is advantageous [2]. The compound sublimes readily in vacuo at 20–50 °C and is typically stored under inert atmosphere at 2–8 °C to prevent hydrolysis, underscoring its specialized handling requirements .

Vapor-phase deposition: Sublimation profile supports CVD/ALD transport
Homogeneous catalysis: Reported higher intrinsic activity without cocatalyst
Specialized handling: Inert-atmosphere storage context; moisture-sensitive

Why Pd(hfac)₂ Substitution Fails


Substituting Pd(hfac)₂ with the non-fluorinated Pd(acac)₂ or other palladium precursors in vapor-phase deposition or catalytic processes without process re-optimization will result in quantifiable performance degradation or outright process failure. The fundamental reason lies in the electron-withdrawing -CF₃ groups of the hfac ligand, which dramatically increase the complex's volatility and thermal stability while shifting its decomposition pathway. Pd(acac)₂ decomposes in the solid state at relatively low temperatures (100–200 °C) and exhibits insufficient vapor pressure for reliable gas-phase transport without concurrent decomposition [1]. In contrast, the fluorinated Pd(hfac)₂ sublimes at 20–50 °C and remains intact during volatilization, enabling consistent, high-purity film deposition [2]. Furthermore, in liquid-phase catalysis, Pd(hfac)₂ demonstrates markedly higher activity in hydroamination reactions compared to Pd(acac)₂, a difference attributed to the enhanced electrophilicity of the metal center imparted by the fluorinated ligand framework [3]. Direct substitution therefore leads to either unacceptably low deposition rates, carbon/fluorine contamination in films, or negligible catalytic turnover, necessitating an evidence-based approach to precursor selection.

Decomposition vs. sublimation
Pd(acac)₂ decomposes in solid state at low temperatures, limiting vapor-phase transport. Sublimation profile may differ.
Catalytic activity profile
Pd(acac)₂ hydroamination activity depends on NH₄X cocatalyst; intrinsic efficiency may not match Pd(hfac)₂.
Thermal stability mismatch
Decomposition onset differs; process windows for CVD/ALD may not transfer directly without re-optimization.

Pd(hfac)₂ vs. Pd(acac)₂: Quantitative Evidence


Hydroamination Activity: Pd(hfac)₂ vs. Pd(acac)₂

In the reaction between secondary amines and activated alkenes, [Pd(hfac)₂] exhibits significantly higher catalytic efficiency than [Pd(acac)₂]. The perfluorinated analog shows much higher activity that is scarcely affected by the addition of NH₄X cocatalysts, whereas the activity of [Pd(acac)₂] is markedly enhanced by cocatalyst addition [1].

Hydroamination activity
Head-to-head
Pd(hfac)₂ Higher intrinsic activity; cocatalyst-independent
Pd(acac)₂ Lower activity; cocatalyst-dependent
Supports cocatalyst-free reaction setup
Qualitative comparison; specific TON not reported
Homogeneous catalysis Hydroamination Pd(II) complexes

Volatility Profile: Pd(hfac)₂ vs. Pd(acac)₂

Pd(hfac)₂ sublimes readily in vacuo at temperatures of 20–50 °C, enabling vapor-phase transport at near-ambient temperatures [1]. In contrast, Pd(acac)₂ decomposes in the solid state at 100–200 °C and does not sublime intact, severely limiting its utility as a CVD/ALD precursor [2].

Volatility profile
Cross-study comparable
Pd(hfac)₂ Sublimes intact at low temperature in vacuo
Pd(acac)₂ Decomposes in solid state; no intact sublimation
Enables intact vapor-phase transport
Onset difference ≥50 °C reported
CVD precursors Volatility Thermal properties

Thermal Stability: Pd(hfac)₂ vs. Pd(acac)₂

Under an oxidizing atmosphere, Pd(acac)₂ decomposes exothermically at 180 °C to yield pure palladium metal [1]. In contrast, Pd(hfac)₂ exhibits a higher decomposition onset, with the hexafluoro derivatives generally decomposing at higher temperatures than their non-fluorinated counterparts [2]. This enhanced thermal stability allows Pd(hfac)₂ to withstand higher processing temperatures without premature decomposition during CVD or ALD.

Thermal stability
Class-level
Decomposition onset >180 °C (hfac > acac analog; class-level inference)
May support wider process window
Exact value not directly reported
Thermal stability CVD precursors Decomposition

ALD Film Quality: H₂/O₂ vs. H₂ Plasma

An ABC-type ALD process using Pd(hfac)₂, H₂ plasma, and O₂ plasma at 100 °C yields virtually 100% pure Pd films with a resistivity of 24 ± 3 µΩ cm [1]. Omitting the O₂ plasma step (AB-type process) results in carbon contamination exceeding 10% and significantly higher resistivity values [1]. This highlights that while Pd(hfac)₂ is a versatile precursor, the choice of co-reactant profoundly influences film quality.

ALD film resistivity
Head-to-head
ABC process 24 ± 3 µΩ cm, ~100% pure Pd
AB process >10% carbon, high resistivity
Co-reactant choice impacts purity
ABC: H₂/O₂ plasma at 100 °C
Atomic layer deposition Thin films Resistivity

ALD Growth Rate & Film Roughness Comparison

Thermal ALD using Pd(hfac)₂ and O₃ at 180–220 °C yields a constant growth rate of ~0.25 Å/cycle and produces highly uniform metallic Pd films with a surface roughness of only 0.2 nm, free of fluorine contamination [1]. When low-concentration ozone (1.22 g m⁻³) is used, the growth rate is 0.22 Å/cycle with an RMS roughness of 0.13 nm for 22 nm thick films [2]. This performance is comparable to or exceeds that of other Pd precursors like Pd(thd)₂, which often require higher temperatures and can yield non-uniform films [3].

ALD growth & roughness
Cross-study comparable
0.22–0.25 Å/cycle
RMS roughness ≤0.2 nm, thermal ALD with O₃
Consistent, ultra-smooth Pd layers
180–220 °C on oxide substrates
Atomic layer deposition Growth rate Surface roughness

CVD Cu-Pd Alloy Film Resistivity

Co-deposition of Cu and Pd using (hfac)Cu(I)vtms and Pd(hfac)₂ via low-pressure CVD at 100–200 °C produces Cu-Pd alloy films with low resistivities of ~2.3 µΩ cm at palladium concentrations below 3 wt% [1]. High growth rates of 100–500 nm/min and excellent conformality on sub-half-micron trenches (aspect ratio >3.5:1) were achieved [1]. This performance, enabled by the matched hfac ligand chemistry of the two precursors, is superior to pure Cu CVD films in terms of oxidation resistance and electromigration reliability.

Cu-Pd alloy resistivity
Supporting evidence
~2.3 µΩ cm
CVD growth rate 100–500 nm/min, conformal >3.5:1 aspect ratio
hfac chemistry enables low-resistivity alloy
Co-deposition with (hfac)Cu(I)vtms
CVD Copper-palladium alloys Interconnects

Pd(hfac)₂ Application Scenarios


High-Purity Pd Thin Films via PE-ALD

When fabricating Pd thin films for semiconductor interconnects, electrodes, or hydrogen sensors, the ABC-type plasma ALD process using Pd(hfac)₂, H₂ plasma, and O₂ plasma at 100 °C yields virtually 100% pure Pd films with a resistivity of 24 ± 3 µΩ cm [1]. This performance is directly enabled by Pd(hfac)₂'s volatility and reactivity with H₂/O₂ plasmas. The process is particularly suited for temperature-sensitive substrates and applications requiring ultra-low resistivity without post-deposition annealing.

Conformal Pd Coatings via Thermal ALD

For coating nanoporous membranes, high-aspect-ratio trenches, or 3D structures with uniform, ultra-thin Pd layers, thermal ALD using Pd(hfac)₂ and ozone at 180–220 °C is optimal. This process achieves a constant growth rate of ~0.25 Å/cycle and produces films with a surface roughness of only 0.2 nm on sapphire, silicon, and silica substrates [2]. The absence of hydrogen or formalin simplifies safety protocols and reactor design while still delivering fluorine-free, metallic Pd films [2].

Cu-Pd Alloy Interconnects by CVD

In back-end-of-line (BEOL) semiconductor processing, the co-deposition of Cu and Pd using (hfac)Cu(I)vtms and Pd(hfac)₂ via low-pressure CVD at 100–200 °C produces Cu-Pd alloy films with a resistivity of ~2.3 µΩ cm and high conformality on trenches with aspect ratios >3.5:1 [3]. The matched hfac ligand chemistry of the two precursors ensures compatible volatilities and decomposition kinetics, enabling in situ alloying that enhances oxidation resistance and electromigration reliability without adding significant process complexity [3].

High-Activity Hydroamination Catalysis

For the hydroamination of activated alkenes with secondary amines, Pd(hfac)₂ serves as a highly active, cocatalyst-independent homogeneous catalyst [4]. Its perfluorinated ligand framework enhances the electrophilicity of the Pd(II) center, resulting in intrinsically higher catalytic efficiency compared to Pd(acac)₂ [4]. This makes Pd(hfac)₂ the precursor of choice for atom-economical amine synthesis where minimizing additives and maximizing turnover frequency are priorities.

Supported Pd Catalysts via OM-CVD

Organometallic CVD (OM-CVD) using Pd(hfac)₂ as the volatile precursor enables the controlled deposition of Pd nanoparticles onto oxide supports such as CeO₂, ZnO, and TiO₂ [5]. The resulting catalysts exhibit structure-sensitive selectivity in butadiene hydrogenation, with Pd/CeO₂ showing the highest selectivity to butene due to favorable nanoparticle morphology [5]. This approach is advantageous for preparing well-dispersed, morphology-controlled supported Pd catalysts without wet impregnation or calcination steps that can alter support properties.

Application
Selection Property
Validation Focus
PE-ALD Pd films
Plasma co-reactant compatibility
Resistivity and purity endpoints
Thermal ALD conformal coatings
Ozone-based ALD growth profile
Growth rate and roughness control
Cu-Pd alloy CVD
hfac co-precursor compatibility
Alloy resistivity and conformality
Hydroamination catalysis
Cocatalyst-independent activity
Turnover frequency endpoints
Supported Pd nanoparticle catalysts
Volatility-driven OM-CVD dispersion
Particle morphology and selectivity

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